molecular formula C24H26N4O4S B2857674 N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1189911-42-9

N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2857674
CAS No.: 1189911-42-9
M. Wt: 466.56
InChI Key: AHOVLKSRKYVJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a key target in oncological research, particularly for acute myeloid leukemia (AML). This compound demonstrates significant efficacy by inhibiting FLT3 phosphorylation and downstream signaling pathways, such as STAT5 and MAPK/ERK, leading to the induction of apoptosis and cell cycle arrest in FLT3-ITD mutant leukemia cell lines . Its primary research value lies in its ability to overcome resistance to first-generation FLT3 inhibitors like quizartinib; it maintains potent activity against various FLT3 inhibitor-resistant mutations, including the challenging FLT3-F691L gatekeeper mutation . This profile makes it an invaluable chemical probe for studying resistance mechanisms in FLT3-driven leukemias and a promising lead compound for the development of next-generation targeted therapies aimed at treating relapsed or refractory AML. Researchers utilize this inhibitor to explore complex signaling networks in hematological malignancies and to evaluate novel combination treatment strategies in preclinical models.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-5-8-20-23(30)28-21(26-20)18-9-6-7-10-19(18)27-24(28)33-14(2)22(29)25-15-11-16(31-3)13-17(12-15)32-4/h6-7,9-14,20H,5,8H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOVLKSRKYVJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Introduction of the Thioether Linkage: The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the quinazoline core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cell signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of propanamide derivatives with heterocyclic appendages. Below is a comparative analysis with structurally related analogs (referenced from and other sources):

Compound Name Key Structural Features Potential Implications
N-(3,5-Dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide - 3,5-Dimethoxyphenyl group
- Thioether-linked imidazoquinazolinone core
- Propyl side chain
Enhanced lipophilicity; possible kinase inhibition due to fused heterocycle
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (743442-07-1) - Chloro substituent
- Benzothiazole ring
- Methyl group on benzothiazole
Increased electrophilicity; benzothiazole may confer fluorescence or DNA-binding activity
N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide (116477-59-9) - Nitro group
- Cyanopyrimidobenzimidazole core
- Pentyloxy chain
High reactivity (nitro group); extended alkyl chain may improve membrane permeability
3,4,5-Tri-MeO-N-(2,2,2-tri-Cl-1-(((4-iodoanilino)carbothioyl)amino)ET)benzamide (303062-73-9) - Tri-methoxy and tri-chloro substituents
- Iodoaniline-thiourea moiety
Potential radiolabeling (iodine); thiourea may enable metal coordination

Key Observations:

Substituent Effects :

  • The 3,5-dimethoxyphenyl group in the target compound likely enhances solubility compared to nitro (116477-59-9) or chloro (743442-07-1) substituents, which may increase toxicity or metabolic instability.
  • Thioether vs. Amide Linkages : The thioether bridge in the target compound could confer redox sensitivity or altered binding kinetics compared to standard amide-linked analogs.

Imidazoquinazolinones are associated with kinase inhibition, whereas benzothiazoles are linked to antimicrobial activity .

Biological Activity :

  • While direct pharmacological data for the target compound are unavailable, structural analogs like 743442-07-1 (benzothiazole derivative) have shown activity in preliminary antimicrobial screens. The nitro group in 116477-59-9 may confer cytotoxicity, limiting therapeutic utility.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step protocols:

  • Quinazoline core formation : Reacting 2-aminobenzamide derivatives with arylaldehydes in solvents like DMF, using sodium disulfite as a catalyst to form the imidazoquinazolinone scaffold .
  • Thiolation : Introducing a thiol group via nucleophilic substitution, often using K₂CO₃ as a base in DMF .
  • Acylation : Coupling the thiolated intermediate with 3,5-dimethoxyphenylpropanamide using coupling agents like EDCI/HOBt . Reaction optimization (e.g., 24–72 hours at 70–100°C) is critical for yield improvement .

Q. Which characterization techniques confirm the compound’s structure?

Essential methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., δ 2.79 ppm for methyl groups in DMSO-d₆) .
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ peaks) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
  • HPLC/TLC : Monitors reaction progress and purity (e.g., chloroform:acetone 3:1 eluent) .

Q. What are common biological targets for quinazoline derivatives like this compound?

These compounds often target:

  • Kinases : Inhibition of EGFR or VEGFR2, validated via enzyme-linked immunosorbent assays (ELISA) .
  • Apoptosis pathways : Caspase-3/7 activation in cancer cell lines (e.g., MCF-7, HeLa) .
  • DNA intercalation : Assessed through ethidium bromide displacement assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Use statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables:

  • Temperature : Higher temperatures (e.g., 100°C) accelerate reactions but may degrade heat-sensitive intermediates .
  • Solvent polarity : DMF enhances nucleophilicity in thiolation steps compared to ethanol .
  • Catalyst loading : Sodium disulfite (1.2–2.0 equiv.) balances reactivity and side reactions .

Q. What strategies address low solubility during biological testing?

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or PEG groups to improve hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare NMR (DMSO-d₆ vs. CD₃OD) to detect solvent-induced shifts .
  • X-ray diffraction : Resolve stereochemical ambiguities for crystalline intermediates .
  • 2D NMR (COSY, HSQC) : Clarify proton-proton and carbon-proton correlations .

Q. What computational methods predict binding affinity to kinase targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets .
  • Molecular dynamics (MD) simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How to design analogs to improve metabolic stability?

  • Bioisosteric replacement : Swap labile ester groups with oxadiazoles or triazoles .
  • Steric shielding : Introduce bulky groups (e.g., tert-butyl) near metabolic hot spots .
  • Deuterium incorporation : Replace hydrogen with deuterium at CYP450 oxidation sites .

Q. What in vitro models evaluate anticancer efficacy?

  • 2D cell cultures : Screen cytotoxicity in MDA-MB-231 or A549 cells via MTT assays .
  • 3D spheroids : Mimic tumor microenvironments using Matrigel-based systems .
  • Synergy studies : Combine with cisplatin or paclitaxel to assess combinatorial effects .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

  • Systematic substitution : Vary substituents on the quinazoline core (e.g., methoxy vs. chloro groups) and measure IC₅₀ shifts .
  • Free-energy perturbation (FEP) : Quantify the impact of substituents on binding energy .
  • Meta-analysis : Aggregate data from analogs to identify pharmacophoric motifs (e.g., hydrogen-bond acceptors at C-5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.